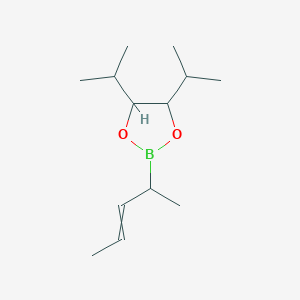
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a dioxaborolane ring, which is a five-membered ring containing boron, oxygen, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of boronic acids or boronate esters with appropriate organic substrates. One common method is the condensation of a boronic acid with a diol, leading to the formation of the dioxaborolane ring. The reaction conditions often include the use of a dehydrating agent to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing moiety to different boron species.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce various boron-containing derivatives.
科学的研究の応用
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound’s boron moiety can interact with biological molecules, making it useful in the design of boron-based drugs and enzyme inhibitors.
Industry: The compound is used in the development of advanced materials, including boron-doped semiconductors and catalysts.
作用機序
The mechanism by which 2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols, amino acids, and other functional groups, influencing the activity of enzymes and other biological molecules. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.
類似化合物との比較
Similar Compounds
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Boronate Esters: Esters formed from boronic acids and alcohols.
Dioxaborolanes: Compounds with a similar dioxaborolane ring structure but different substituents.
Uniqueness
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane is unique due to its specific substituents on the dioxaborolane ring, which impart distinct reactivity and properties
特性
CAS番号 |
120828-74-2 |
|---|---|
分子式 |
C13H25BO2 |
分子量 |
224.15 g/mol |
IUPAC名 |
2-pent-3-en-2-yl-4,5-di(propan-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-7-8-11(6)14-15-12(9(2)3)13(16-14)10(4)5/h7-13H,1-6H3 |
InChIキー |
LHSPTNCCRKSOBT-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)C(C)C)C(C)C)C(C)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
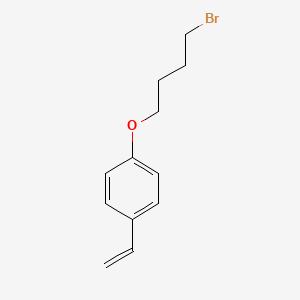
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)

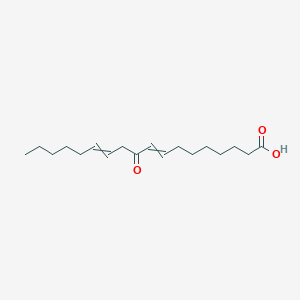
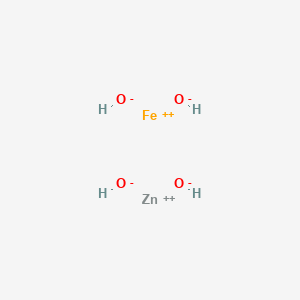
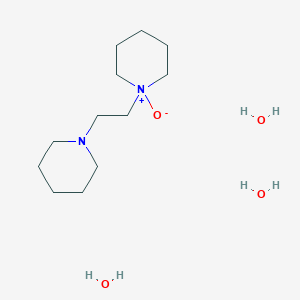


![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
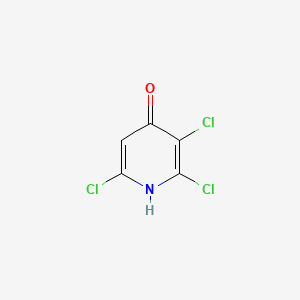
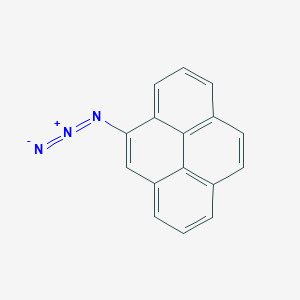
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
